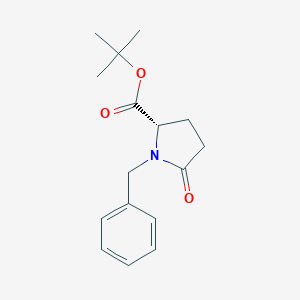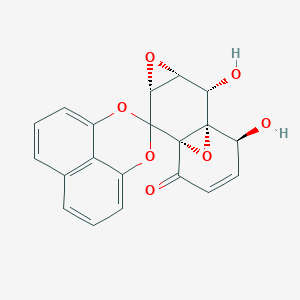
3-Iodotiofeno-2-carbaldehído
Descripción general
Descripción
3-Iodothiophene-2-carbaldehyde is a heterocyclic organic compound that features a thiophene ring substituted with an iodine atom at the third position and an aldehyde group at the second position. Thiophene derivatives, including 3-Iodothiophene-2-carbaldehyde, are of significant interest due to their diverse applications in organic synthesis, material science, and medicinal chemistry .
Aplicaciones Científicas De Investigación
3-Iodothiophene-2-carbaldehyde has numerous applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Thiophene derivatives are explored for their potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Polymer Chemistry: It is utilized in the synthesis of functionalized polymers with unique electronic and optical properties.
Mecanismo De Acción
Target of Action
3-Iodothiophene-2-carbaldehyde is a derivative of thiophene, a five-membered ring compound containing one sulfur atom . Thiophene derivatives have been recognized as a potential class of biologically active compounds, playing a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of 3-Iodothiophene-2-carbaldehyde with its targets and the resulting changes would depend on the specific biological context.
Result of Action
The molecular and cellular effects of 3-Iodothiophene-2-carbaldehyde’s action would depend on its specific targets and mode of action. Given the pharmacological properties of thiophene derivatives, it’s likely that this compound could have a range of effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 3-Iodothiophene-2-carbaldehyde could be influenced by various environmental factors. For instance, the synthesis of 3-iodothiophenes has been shown to be influenced by the reaction medium, with certain ionic liquids enabling the recyclable and base-free synthesis of these compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodothiophene-2-carbaldehyde can be achieved through various methods. One common approach involves the halogen dance reaction, which is used to prepare iodothiophenes. This method starts with dihalo-substituted thiophenes, which are then converted into their respective aldehydes . Another method involves the direct formylation of polyhalo-substituted thiophenes, which can be challenging but effective .
Industrial Production Methods
Industrial production of 3-Iodothiophene-2-carbaldehyde typically involves large-scale halogenation and formylation reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Industrial methods often employ continuous flow reactors to ensure consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-Iodothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) and copper(I) iodide (CuI) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed
Substitution Reactions: Various substituted thiophene derivatives.
Oxidation Reactions: Thiophene-2-carboxylic acid.
Reduction Reactions: 3-Iodothiophene-2-methanol.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromothiophene-2-carbaldehyde
- 3-Chlorothiophene-2-carbaldehyde
- 3-Fluorothiophene-2-carbaldehyde
Uniqueness
3-Iodothiophene-2-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. The iodine atom’s larger size and higher polarizability compared to other halogens make it particularly useful in specific synthetic applications and material science .
Propiedades
IUPAC Name |
3-iodothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IOS/c6-4-1-2-8-5(4)3-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIIWJLXEOFRPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356037 | |
| Record name | 3-iodothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930-97-2 | |
| Record name | 3-Iodo-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-iodothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate](/img/structure/B186434.png)

![5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B186436.png)


![1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione](/img/structure/B186442.png)



![11-benzyl-4-(4-methoxyphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B186448.png)
![5-butylsulfanyl-4-(4-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B186449.png)
![Ethyl 2-acetamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B186454.png)


